molecular formula C17H16N2O2S B11336524 Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate

Ethyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11336524
M. Wt: 312.4 g/mol
InChI Key: SEMGYHYLFOTHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and the pyridinyl group play crucial roles in its reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

ETHYL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C17H16N2O2S/c1-3-21-16(20)11-22-17-14(10-18)8-9-15(19-17)13-6-4-12(2)5-7-13/h4-9H,3,11H2,1-2H3

InChI Key

SEMGYHYLFOTHAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.